molecular formula C19H30N6O5 B12730293 L-Arginyl-D-allo-threonyl-L-phenylalanine CAS No. 41151-15-9

L-Arginyl-D-allo-threonyl-L-phenylalanine

Cat. No.: B12730293
CAS No.: 41151-15-9
M. Wt: 422.5 g/mol
InChI Key: MOGMYRUNTKYZFB-UQOMUDLDSA-N
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Description

L-Arginyl-D-allo-threonyl-L-phenylalanine is a tripeptide composed of three amino acids: L-arginine, D-allo-threonine, and L-phenylalanine. This compound is part of the oligopeptides family and has a molecular formula of C19H30N6O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginyl-D-allo-threonyl-L-phenylalanine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group.

    Coupling of L-arginine and D-allo-threonine: The first step involves the coupling of L-arginine with D-allo-threonine using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Coupling of the dipeptide with L-phenylalanine: The resulting dipeptide is then coupled with L-phenylalanine using similar coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin .

Chemical Reactions Analysis

Types of Reactions

L-Arginyl-D-allo-threonyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form nitric oxide, a biologically active molecule.

    Reduction: The peptide bonds can be reduced to form individual amino acids.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

L-Arginyl-D-allo-threonyl-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.

    Industry: Utilized in the development of peptide-based drugs and biomaterials

Mechanism of Action

The mechanism of action of L-Arginyl-D-allo-threonyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The arginine residue can be converted to nitric oxide by nitric oxide synthase (NOS), which plays a crucial role in vasodilation and immune response. The phenylalanine residue can interact with aromatic amino acid receptors, influencing neurotransmitter synthesis and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Arginyl-D-allo-threonyl-L-phenylalanine is unique due to the presence of D-allo-threonine, which can confer different stereochemical properties and biological activities compared to its L-threonine counterpart. This uniqueness makes it valuable for studying stereochemistry and its effects on peptide function .

Properties

CAS No.

41151-15-9

Molecular Formula

C19H30N6O5

Molecular Weight

422.5 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H30N6O5/c1-11(26)15(25-16(27)13(20)8-5-9-23-19(21)22)17(28)24-14(18(29)30)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15,26H,5,8-10,20H2,1H3,(H,24,28)(H,25,27)(H,29,30)(H4,21,22,23)/t11-,13+,14+,15-/m1/s1

InChI Key

MOGMYRUNTKYZFB-UQOMUDLDSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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